![molecular formula C21H25N3O3S2 B2918839 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877653-86-6](/img/structure/B2918839.png)
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide , hereafter referred to as Compound X , is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and therapeutic potential.
Synthesis of Compound X
Compound X is synthesized through a multi-step reaction involving the condensation of thieno[3,2-d]pyrimidine derivatives with various substituents. The synthetic pathway typically involves:
- Formation of Thieno[3,2-d]pyrimidine core : This step includes the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine structure.
- Functionalization : The introduction of the 3-(3,5-dimethylphenyl) group and thiol moiety is achieved through electrophilic aromatic substitution reactions.
- Acetamide formation : The final step involves acylation with tetrahydrofuran derivatives to yield Compound X.
Antibacterial Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antibacterial properties. For example:
- Activity against Gram-positive bacteria : Compound X has shown potent activity against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MICs) reported in the range of 16–32 mg/L .
- Gram-negative bacteria : While less effective against Gram-negative strains, some derivatives have demonstrated moderate activity .
Antitumor Activity
The structural features of Compound X suggest potential antitumor activity. The thieno[3,2-d]pyrimidine backbone is known for its ability to inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of EGFR : Similar compounds have been evaluated for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR), with promising results indicating potential for use in targeted cancer therapies .
- Cell line studies : In vitro studies using various cancer cell lines (e.g., NCI-H1975) have shown that modifications to the compound enhance its cytotoxicity against tumor cells .
The exact mechanism by which Compound X exerts its biological effects remains under investigation. However, several hypotheses have emerged based on related compounds:
- Enzyme Inhibition : Thieno[3,2-d]pyrimidines are known to inhibit enzymes such as dihydrofolate reductase and other folate-utilizing enzymes critical for bacterial growth .
- Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial membranes or interfere with cellular processes non-specifically .
Case Studies and Research Findings
A review of various studies highlights the biological activity of similar compounds:
Eigenschaften
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-13-8-14(2)10-15(9-13)24-20(26)19-17(5-7-28-19)23-21(24)29-12-18(25)22-11-16-4-3-6-27-16/h8-10,16H,3-7,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAKEORFVDVIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.